molecular formula C9H11NO2 B14415489 Oxazole, 2-(2-furanyl)-4,5-dihydro-4,4-dimethyl- CAS No. 83286-30-0

Oxazole, 2-(2-furanyl)-4,5-dihydro-4,4-dimethyl-

Cat. No.: B14415489
CAS No.: 83286-30-0
M. Wt: 165.19 g/mol
InChI Key: XYEWHLMAKXTZER-UHFFFAOYSA-N
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Description

Oxazole, 2-(2-furanyl)-4,5-dihydro-4,4-dimethyl- is a heterocyclic organic compound that features both oxazole and furan rings. This compound is notable for its unique structure, which combines the properties of both oxazole and furan, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Oxazole, 2-(2-furanyl)-4,5-dihydro-4,4-dimethyl- typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-furanyl ketones with amines in the presence of a dehydrating agent. The reaction conditions often require elevated temperatures and the use of catalysts to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Industrial methods also focus on minimizing by-products and ensuring the scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Oxazole, 2-(2-furanyl)-4,5-dihydro-4,4-dimethyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole-2-carboxylic acids, while substitution reactions can produce a variety of functionalized oxazole derivatives .

Scientific Research Applications

Oxazole, 2-(2-furanyl)-4,5-dihydro-4,4-dimethyl- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which Oxazole, 2-(2-furanyl)-4,5-dihydro-4,4-dimethyl- exerts its effects involves interactions with specific molecular targets. The oxazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for its biological activity. The furan ring enhances the compound’s ability to interact with various enzymes and receptors, influencing different biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

    Oxazole: A simpler analog with a single oxazole ring.

    Furan: A compound with a single furan ring.

    Thiazole: Similar to oxazole but with a sulfur atom replacing the oxygen in the ring.

Uniqueness

Oxazole, 2-(2-furanyl)-4,5-dihydro-4,4-dimethyl- is unique due to its combined oxazole and furan rings, which confer distinct chemical and biological properties.

Properties

CAS No.

83286-30-0

Molecular Formula

C9H11NO2

Molecular Weight

165.19 g/mol

IUPAC Name

2-(furan-2-yl)-4,4-dimethyl-5H-1,3-oxazole

InChI

InChI=1S/C9H11NO2/c1-9(2)6-12-8(10-9)7-4-3-5-11-7/h3-5H,6H2,1-2H3

InChI Key

XYEWHLMAKXTZER-UHFFFAOYSA-N

Canonical SMILES

CC1(COC(=N1)C2=CC=CO2)C

Origin of Product

United States

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